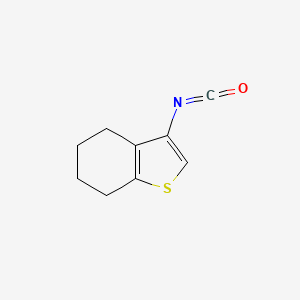

3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene

CAS No.: 754190-87-9

Cat. No.: VC6413329

Molecular Formula: C9H9NOS

Molecular Weight: 179.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 754190-87-9 |

|---|---|

| Molecular Formula | C9H9NOS |

| Molecular Weight | 179.24 |

| IUPAC Name | 3-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene |

| Standard InChI | InChI=1S/C9H9NOS/c11-6-10-8-5-12-9-4-2-1-3-7(8)9/h5H,1-4H2 |

| Standard InChI Key | GJYVUJLLUPXCFC-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)C(=CS2)N=C=O |

Introduction

Structural and Chemical Properties

Core Architecture

The compound’s structure consists of a tetrahydrobenzothiophene system—a bicyclic framework combining a benzene ring fused to a thiophene (sulfur-containing heterocycle)—with partial saturation in the cyclohexene moiety. The isocyanate (-N=C=O) group at position 3 introduces significant reactivity, enabling covalent bond formation with nucleophiles like amines and alcohols . Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 3-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene |

| CAS Number | 754190-87-9 |

| Molecular Formula | |

| Molecular Weight | 179.24 g/mol |

| SMILES | C1CCC2=C(C1)C(=CS2)N=C=O |

| InChI Key | GJYVUJLLUPXCFC-UHFFFAOYSA-N |

The saturated cyclohexene ring reduces aromaticity in the benzothiophene system, influencing electronic properties and solubility. Computational models predict moderate polarity due to the sulfur atom and isocyanate group, though experimental solubility data remain unreported .

Synthesis and Preparation

Retrosynthetic Analysis

The isocyanate group is typically introduced via late-stage functionalization. Two plausible routes include:

-

Phosgene-Based Isocyanation: Reaction of a 3-aminotetrahydrobenzothiophene precursor with phosgene (COCl) or triphosgene under anhydrous conditions.

-

Curtius Rearrangement: Thermal decomposition of an acyl azide derived from the corresponding carboxylic acid .

Reported Synthetic Protocols

Limited experimental details are available, but analogous syntheses suggest the following steps:

-

Preparation of 3-Aminotetrahydrobenzothiophene:

-

Isocyanate Formation:

Industrial-Scale Challenges

Scalability is hindered by:

-

Toxicity of Phosgene: Alternatives like diphosgene or carbonyldiimidazole may improve safety profiles.

-

Purification Difficulties: Column chromatography or recrystallization is necessary to isolate the pure product, given the compound’s sensitivity to polymerization .

Future Research Directions

Mechanistic Studies

-

Kinetics of Isocyanate Reactions: Quantify reactivity with nucleophiles under varying conditions.

-

Computational Modeling: Density functional theory (DFT) studies to predict regioselectivity in cycloadditions .

Application-Driven Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume